molecular formula C9H12N2S B1270359 2-Cyano-2-cyclohexylideneethanethioamide CAS No. 129224-53-9

2-Cyano-2-cyclohexylideneethanethioamide

Cat. No. B1270359
M. Wt: 180.27 g/mol
InChI Key: ZWPSRIGCBBYTDD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-Cyano-2-cyclohexylideneethanethioamide often involves condensation reactions and solution polymerization techniques. For example, new series of polyamides and copolyamides based on methyl-cyclohexanone and tertiary-butyl-cyclohexanone in the main chain were synthesized via solution polymerization, showcasing the versatility of cyclohexanone derivatives in polymer chemistry (Aly & Kuckling, 2015). Another approach involved the condensation of cyclohexanone with 3-nitrobenzaldehyde, followed by hydrogenation, to create unsaturated polyamides and polyimides (Mikroyannidis, 1992).

Molecular Structure Analysis

The molecular structure of 2-Cyano-2-cyclohexylideneethanethioamide derivatives has been elucidated using various spectroscopic techniques, including X-ray crystallography. For instance, 3-Hydroxy-2-cyanoalk-2-enamides, and 2-cyano-2-(tetrahydrofuran-2-ylidene)- and 2-cyano-2-(tetrahydropyran-2-ylidene)acetamides were synthesized and their conformations investigated by X-ray crystallography and NMR spectroscopy (Papageorgiou et al., 1998).

Chemical Reactions and Properties

The chemical reactivity and properties of 2-Cyano-2-cyclohexylideneethanethioamide derivatives vary widely. For example, the selective hydrogenation of phenol to cyclohexanone demonstrated the catalytic potential of cyclohexanone derivatives under mild conditions (Wang et al., 2011). Additionally, cyclohexanone derivatives have been shown to undergo electrophilic cyclization, yielding cyclic imidates, which corrects previous misassignments of structure (Mehta et al., 2012).

Physical Properties Analysis

The physical properties of compounds related to 2-Cyano-2-cyclohexylideneethanethioamide, such as solubility, thermal stability, and crystallinity, have been extensively studied. Polyamides and copolyamides derived from cyclohexanone derivatives displayed varying degrees of solubility in organic solvents and exhibited thermal stabilities as assessed by TGA and DTG analyses (Aly & Kuckling, 2015).

Chemical Properties Analysis

The chemical properties of 2-Cyano-2-cyclohexylideneethanethioamide derivatives are influenced by their molecular structure. For instance, the study of 3-Hydroxy-2-cyanoalk-2-enamides revealed solvent-dependent (Z)/(E)-isomerism, which is significant for understanding the reactivity and stability of these compounds (Papageorgiou et al., 1998). Moreover, the synthesis and characterization of soluble polyimides from diamines containing cyclohexylidene moieties highlighted the impact of molecular structure on solubility and thermal properties (Yi et al., 1997).

Scientific Research Applications

1. Catalyst Development

  • Palladium-Carbon Nitride Catalysts : A study by Wang et al. (2011) in the "Journal of the American Chemical Society" discusses the development of Pd nanoparticles supported on mesoporous graphitic carbon nitride, showing high activity and selectivity in the hydrogenation of phenol to cyclohexanone, a key intermediate in polyamide manufacturing (Wang et al., 2011).

2. Chemical Synthesis

  • Mannich-Type Synthesis : Dotsenko et al. (2006) reported in "Monatshefte für Chemie / Chemical Monthly" that 2-cyano-2-cyclohexylideneethanethioamide can react in a Mannich-type synthesis to produce spiro-conjugated pyrimido-1,3,5-thiadiazines (Dotsenko et al., 2006).

3. Materials Chemistry

  • Polymer Synthesis : Mikroyannidis (1994) in the "European Polymer Journal" explored the synthesis of unsaturated polyamides and polyimides using a derivative of 2-Cyano-2-cyclohexylideneethanethioamide, which showed potential in the development of new polymer materials (Mikroyannidis, 1994).

4. Organic Chemistry

  • Formation of 2-Arylbenzoxazoles : Cao et al. (2014) in "Green Chemistry" describe a transition-metal-free method for synthesizing 2-arylbenzoxazoles from cyclohexanones, demonstrating an innovative approach in organic synthesis (Cao et al., 2014).

5. Catalysis Research

  • Synergistic Catalysis : Zhang et al. (2017) in "RSC Advances" discuss the creation of complex nanostructured catalysts using nano-Pd and rare-earth oxide for efficient hydrogenation of phenol to cyclohexanone, highlighting the potential of 2-Cyano-2-cyclohexylideneethanethioamide in advanced catalysis research (Zhang et al., 2017).

Safety And Hazards

For safety information, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-cyano-2-cyclohexylideneethanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2S/c10-6-8(9(11)12)7-4-2-1-3-5-7/h1-5H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWPSRIGCBBYTDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=C(C#N)C(=S)N)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30354205
Record name Ethanethioamide, 2-cyano-2-cyclohexylidene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-2-cyclohexylideneethanethioamide

CAS RN

129224-53-9
Record name Ethanethioamide, 2-cyano-2-cyclohexylidene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
VV Dotsenko, KA Frolov, SG Krivokolysko… - Monatshefte für Chemie …, 2006 - Springer
… Furthermore, 2-cyano-2-cyclohexylideneethanethioamide reacted in the similar Mannich-type … 2-Cyano-2-cyclohexylideneethanethioamide 8 was prepared by the method of Ref. [15]. …
Number of citations: 28 link.springer.com
VV Dotsenko, SG Krivokolysko… - Journal of Heterocyclic …, 2011 - Wiley Online Library
Upon treatment with H 2 O 2 /KOH in EtOH or with Na 2 CO 3 /H 2 O 2 in acetone, cycloalkylidene‐α‐(4‐arylthiazol‐2‐yl)acetonitriles afforded 2‐(4‐arylthiazol‐2‐yl)‐1‐oxaspiro[2.5]…
Number of citations: 20 onlinelibrary.wiley.com
VR Akhmetova, EB Rakhimova - Russian Journal of Organic Chemistry, 2014 - Springer
… Under analogous conditions, the condensation of primary amines with formaldehyde and 2-cyano-2-cyclohexylideneethanethioamide (LXII) gave compounds LXIIIa and LXIIIb in less …
Number of citations: 25 link.springer.com
ТА Строганова, ВК Василин, ЕА Елизарова… - БИБЛИОГРАФИЯ
Number of citations: 0

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